3-chloro-N-methylbenzamide
Overview
Description
3-chloro-N-methylbenzamide is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 g/mol . This compound is also known by other names such as Benzamide, 3-chloro-N-methyl-, and (3-chlorophenyl)-N-methylcarboxamide .
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C8H8ClNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)
. The compound has a topological polar surface area of 29.1 Ų and a complexity of 149 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 169.61 g/mol . It has a XLogP3 value of 2.4, indicating its lipophilicity . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications
Photocatalytic Degradation Enhancement : 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, a related compound, shows enhanced photocatalytic degradation when used with adsorbent supports like zeolite, silica, and activated carbon. This is significant in environmental applications for the degradation of hazardous substances (Torimoto et al., 1996).
Conformational Analysis in Arylamide Oligomers : Ortho-chloro-N-methylbenzamide is used in studying the conformational behavior of arylamide oligomers. These studies help in understanding the effects of substituents on the rigidity and flexibility of oligomer backbones, crucial for the rational design of novel foldamers (Galan et al., 2009).
Intermediate in Chemical Synthesis : It is used as an intermediate in various chemical syntheses, for instance, in the synthesis of specific ketones from pyridines, indicating its role in the development of new chemical compounds (Gim & Jung, 2019).
Thermal Stability Research : Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) provides insights into the safety and handling of this chemical in various applications (Cong & Cheng, 2021).
Drug Synthesis : In pharmacology, it's used in the synthesis of drugs like chlorantraniliprole, indicating its role in pharmaceutical manufacturing (Yi-fen et al., 2010).
Study of Metabolic Pathways : Research into the formation and metabolism of N-hydroxymethyl compounds using N-methylbenzamides as model substrates has implications for understanding metabolic processes in organisms (Ross et al., 1983).
Mechanism of Action
Target of Action
3-Chloro-N-methylbenzamide is a chemical compound with the linear formula C8H8ClNO
Mode of Action
It is known that benzylic compounds, such as this compound, can undergo reactions at the benzylic position . For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Properties
IUPAC Name |
3-chloro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJLGPQRUCWHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399959 | |
Record name | 3-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18370-10-0 | |
Record name | 3-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18370-10-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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